4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one
Description
4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one is a bicyclic heterocyclic compound characterized by an imidazolone core fused with a cyclopropyl substituent. The cyclopropyl group introduces steric strain and electronic effects due to its sp³-hybridized carbon atoms, which may enhance reactivity or influence binding interactions in biological systems. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol (calculated).
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-cyclopropyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C6H8N2O/c9-6-7-3-5(8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) |
InChI Key |
GSPJHHAULGTGMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CNC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of a suitable catalyst to form the imidazole ring . The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for better control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one with structurally related imidazolone derivatives and urea analogs, highlighting substituent variations, molecular properties, and availability:
Structural and Functional Analysis
- Substituent Effects: Cyclopropyl vs. This strain may enhance metabolic stability or receptor selectivity . Aromatic vs. Aliphatic Substituents: The 4-aminophenyl derivative (CAS 1016728-19-0) exhibits extended π-conjugation, which could improve binding to aromatic residues in proteins or DNA, unlike the aliphatic cyclopropyl group . Urea vs. Imidazolone: The urea analog (CAS 1000931-26-9) replaces the imidazolone oxygen with a urea group, increasing hydrogen-bond donor capacity and altering solubility or target specificity .
Biological Activity
4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables that elucidate its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The chemical structure of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one can be described as follows:
- Molecular Formula :
- Molecular Weight : 126.16 g/mol
The cyclopropyl group contributes to the unique properties of this imidazolone derivative, potentially influencing its interaction with biological targets.
Research indicates that 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one may exhibit its biological effects through various mechanisms:
- Protein Interaction : The compound has shown promise in inhibiting specific protein-protein interactions, particularly those involved in tumorigenesis. For instance, studies have identified its capability to disrupt interactions between transcriptional repressors and their co-repressors .
- Antiproliferative Activity : In vitro assays have demonstrated that 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one can inhibit cell proliferation in various cancer cell lines. The compound's efficacy was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 15.63 | |
| Antiproliferative | A549 | 12.0 | |
| Protein Interaction | BCL6 | Not specified |
Case Studies
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one against the MCF-7 breast cancer cell line. The results indicated an IC50 value of 15.63 µM, suggesting significant antiproliferative activity. Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, highlighting its potential as a therapeutic agent against breast cancer .
Case Study 2: Mechanistic Insights
In another study focusing on the compound's mechanism of action, researchers utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression. The findings suggested that the cyclopropyl moiety enhances binding interactions with hydrophobic residues within the active sites of these proteins .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of 4-Cyclopropyl-2,3-dihydro-1H-imidazol-2-one is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate clearance rates in vivo. However, further toxicological assessments are necessary to establish safety profiles for clinical applications .
Q & A
Q. How can researchers mitigate degradation of 4-cyclopropyl-2,3-dihydro-1H-imidazol-2-one during long-term storage?
- Answer :
- Storage Conditions : Argon atmosphere, desiccated at –20°C to prevent hydrolysis.
- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) if metal-catalyzed degradation is suspected.
- Periodic Analysis : Use accelerated stability studies (40°C/75% RH) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
